REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].Cl.[CH3:17]O>>[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH2:11][CH2:12][C:13]([O:15][CH3:17])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=NC2=C1C=CC=C2)CCCC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified through flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)CCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |